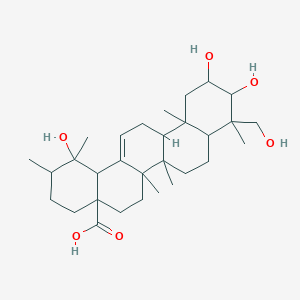

1,10,11-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

Significance of Natural Product Triterpenoids in Chemical Biology

Natural product triterpenoids represent a vast and structurally diverse class of molecules that are widely distributed in the plant kingdom. nih.gov These compounds, derived from the cyclization of squalene (B77637), are of significant interest in chemical biology and medicinal chemistry due to their extensive range of biological activities. nih.gov Pentacyclic triterpenoids, characterized by a five-ring structure, are particularly noteworthy. The two most common skeletons are the oleanane (B1240867) and ursane (B1242777) types, which differ only by the position of a methyl group on the E-ring. tandfonline.com

Triterpenoids serve as crucial tools in chemical biology for probing complex cellular processes. Their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, make them valuable as lead compounds in drug discovery. nih.govtandfonline.com Molecules like oleanolic acid and its isomer ursolic acid are prime examples of widely studied triterpenoids that interact with multiple molecular targets. nih.gov The exploration of these compounds and their derivatives allows researchers to understand structure-activity relationships, identify new biological targets, and develop novel therapeutic strategies. researchgate.net The inherent complexity and stereochemistry of triterpenoids provide unique scaffolds for the synthesis of new pharmacologically promising substances. tandfonline.com

Historical Context of Myrianthic Acid Discovery and Initial Characterization

Myrianthic acid was first isolated and identified in 1984 by C.M. Ojinnaka, J.I. Okogun, and D.A. Okorie. google.beresearchgate.net Their research, published in the journal Phytochemistry, detailed the extraction of this novel triterpene acid from the rootwood of the West African rainforest tree, Myrianthus arboreus. google.beresearchgate.net In their seminal work, the researchers elucidated the structure of Myrianthic acid alongside another known triterpenoid (B12794562), arjunolic acid. researchgate.net

The initial characterization of Myrianthic acid was accomplished through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). researchgate.net These techniques allowed for the determination of its molecular structure as a pentacyclic triterpenoid belonging to the ursane family. Subsequent to its initial discovery from Myrianthus arboreus, Myrianthic acid has also been identified in other plant species, including strawberry fruits (Fragaria x ananassa), where it acts as a phytoalexin, a compound produced by plants to defend against pathogens. tandfonline.com

Current Research Trajectories and Academic Relevance of Myrianthic Acid

The academic relevance of Myrianthic acid has been significantly amplified by recent research into its molecular interactions and potential therapeutic applications. A primary focus of current studies is its activity as an anticancer agent. Modern chemical proteomic techniques have been employed to unravel the specific cellular targets of this natural product.

A pivotal study in 2024 identified the enzyme fatty acid synthase (FAS) as a key macromolecular target of Myrianthic acid. jst.go.jp FAS is a crucial enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, making it an attractive target for anticancer therapies. jst.go.jpnih.gov Research demonstrated that Myrianthic acid inhibits the enzymatic activity of FAS, which is likely linked to its observed antiproliferative effects on tumor cells. jst.go.jp In silico molecular docking studies have further illuminated the interaction, showing that the carboxylic acid group of Myrianthic acid plays a crucial role in binding to the malonyl/acetyl transferase (MAT) domain of FAS. jst.go.jp

This discovery positions Myrianthic acid as a valuable scaffold for the development of novel FAS inhibitors. The ongoing investigation into its mechanism of action and its antiproliferative properties in preclinical models, such as breast cancer cell lines, underscores its current academic importance and potential for future therapeutic development. jst.go.jp

Data Tables

Table 1: Key Properties of Myrianthic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈O₆ |

| Molar Mass | 504.7 g/mol |

| Chemical Class | Triterpenoid |

| Skeleton Type | Ursane |

| Primary Natural Source | Myrianthus arboreus (rootwood) |

| Year of Discovery | 1984 |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| Myrianthic acid | Ursane-type Triterpenoid |

| Oleanolic acid | Oleanane-type Triterpenoid |

| Ursolic acid | Ursane-type Triterpenoid |

| Squalene | Terpene (Triterpene precursor) |

Properties

IUPAC Name |

1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89786-84-5 | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Myrianthic Acid

Botanical and Species-Specific Origins of Myrianthic Acid

Myrianthic acid has been identified in several plant species, spanning different families. The primary sources, as well as other reported occurrences, are detailed below.

Myrianthus arboreus, a plant belonging to the Moraceae family, is a significant natural source of Myrianthic acid. Research has confirmed the isolation of this triterpenoid (B12794562) from the roots of this plant. researchgate.net The presence of Myrianthic acid in M. arboreus is noteworthy, as this plant is also known to contain a variety of other bioactive compounds, including other triterpenoids, flavonoids, and saponins. mdpi.comresearchgate.netnih.gov

Myrianthic acid has also been identified in Oenothera maritima Nutt., a member of the Onagraceae family. researchgate.net This finding expands the known botanical distribution of the compound beyond the Moraceae family.

Extensive phytochemical investigations of Pueraria lobata (Kudzu) have led to the identification of numerous compounds, including a wide array of isoflavonoids, flavonoids, and saponins. mdpi.comnih.govmdpi.comnih.gov However, based on available scientific literature, Myrianthic acid is not a reported constituent of Pueraria lobata. mdpi.comnih.govmdpi.comnih.govsemanticscholar.org

Similarly, studies on the chemical composition of Rubus coreanus Miq. (Korean black raspberry) have detailed its rich profile of anthocyanins, phenolic acids, and flavonoids. phcog.comnih.govmdpi.comheraldopenaccess.usresearchgate.net Despite thorough analysis of its fruit, leaves, and branches, there is no evidence in the current body of research to suggest the presence of Myrianthic acid in this species. phcog.comnih.govmdpi.comheraldopenaccess.usresearchgate.net

Beyond the aforementioned species, Myrianthic acid has been reported in other plants. According to the PubChem database, the compound has been identified in Rosa laevigata (Cherokee Rose) and Campsis grandiflora (Chinese Trumpet Vine). nih.gov

Table 1: Reported Natural Sources of Myrianthic Acid

| Plant Species | Family | Plant Part |

| Myrianthus arboreus | Moraceae | Roots researchgate.net |

| Oenothera maritima Nutt. | Onagraceae | Not specified researchgate.net |

| Rosa laevigata | Rosaceae | Not specified nih.gov |

| Campsis grandiflora | Bignoniaceae | Not specified nih.gov |

Extraction Techniques from Plant Biomass

The initial step in obtaining Myrianthic acid from plant sources involves its extraction from the raw plant material. This is typically achieved through the use of organic solvents.

The isolation of triterpenoids like Myrianthic acid from plant biomass conventionally relies on solvent extraction methods. nih.gov These techniques involve the use of polar organic solvents to dissolve the target compound from the dried and powdered plant material. nih.govnih.gov

Methanol (B129727) and ethyl acetate (B1210297) are common solvents employed in this process. nih.govnih.gov The general procedure involves macerating the plant material in the chosen solvent for a prolonged period, which allows the compound of interest to be liberated into the solvent. nih.govjuniperpublishers.com Following extraction, the solid plant residue is separated from the liquid extract by filtration. The resulting filtrate, containing the dissolved phytochemicals including Myrianthic acid, is then concentrated to yield a crude extract. nih.gov Further purification steps, such as column chromatography, are then necessary to isolate Myrianthic acid from other co-extracted compounds. juniperpublishers.com

The choice of solvent is critical, as its polarity influences the efficiency and selectivity of the extraction. nih.gov Aqueous mixtures of solvents like methanol or ethanol (B145695) are also frequently used to optimize the extraction of polar compounds. nih.gov

Table 2: Common Solvents for Phytochemical Extraction

| Solvent | Polarity | Typical Use |

| Methanol | Polar | Extraction of a broad range of polar compounds. nih.govnih.gov |

| Ethyl Acetate | Moderately Polar | Used for extracting compounds of intermediate polarity. nih.gov |

| Ethanol | Polar | Often used in aqueous mixtures for extracting polyphenols and other polar compounds. nih.gov |

| Dichloromethane | Nonpolar | Employed for the extraction of more lipophilic compounds. nih.gov |

| Hexane | Nonpolar | Sometimes used for initial defatting to remove chlorophyll (B73375) and lipids. nih.gov |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is the cornerstone of purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. youtube.com A multi-step chromatographic approach is typically necessary to achieve high purity.

Preparative column chromatography is a fundamental technique used for the large-scale separation of compounds from a mixture. sorbtech.com The choice of the stationary phase (the packing material) is critical for successful separation.

Silica Gel: This is a polar stationary phase used in normal-phase chromatography. sorbtech.com A non-polar solvent system is used as the mobile phase. Compounds are separated based on polarity, with less polar compounds eluting from the column first. It is often used as an initial, low-cost step to fractionate crude extracts.

ODS (Octadecyl-silica): ODS is a common non-polar stationary phase used in reversed-phase chromatography. sorbtech.com Here, a polar mobile phase is used, and compounds are separated primarily based on their hydrophobicity. More polar compounds elute first, while non-polar compounds, like many triterpenoids, are retained more strongly.

Sephadex LH-20: This material is used in size-exclusion chromatography, which separates molecules based on their size. It can also function in adsorption-type chromatography with various solvent systems. It is particularly effective for separating triterpenoids from pigments and other classes of compounds.

High-Speed Countercurrent Chromatography (HSCCC) is a unique form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.gov This eliminates issues like the irreversible adsorption of the sample onto a solid stationary phase, leading to high sample recovery. nih.gov The separation occurs between two immiscible liquid phases. The column is filled with the liquid stationary phase, which is held in place by a strong centrifugal force, while the mobile phase is pumped through it. HSCCC is exceptionally well-suited for separating components from complex natural product extracts. nih.govoup.com The selection of a suitable two-phase solvent system is crucial for achieving successful separation.

Table 2: Examples of HSCCC Solvent Systems for Triterpenoid Purification

| Target Compound(s) | Solvent System (v/v/v/v) | Purity Achieved | Reference |

| Corosolic Acid & Nigranoic Acid | Chloroform–n-butanol–methanol–water (10:0.5:7:4) | 96.3% & 98.9% | oup.com |

| Asiatic Acid & Madecassic Acid | n-hexane–n-butanol–0.05 M NaOH (step-gradient) | High Purity | tandfonline.com |

| Corosolic Acid | Chloroform-n-butyl alcohol-methanol-water (10:1:7:4) | 98.5% | nih.gov |

| Betulic Acid & Oleanolic Acid | Two-step HSCCC with different systems | >95.0% | nih.gov |

Membrane separation is an energy-efficient, pressure-driven technology that separates components based on molecular size and shape. nih.gov It can be used for clarification, fractionation, and concentration of plant extracts at ambient temperatures, which prevents the thermal degradation of sensitive compounds. nih.gov

Microfiltration (MF): Uses membranes with pore sizes of 0.1–10 µm to remove suspended particles, bacteria, and large colloids. nih.gov It is often used as a pre-treatment step to clarify the crude extract.

Ultrafiltration (UF): Employs membranes with smaller pore sizes (1–100 nm) to separate macromolecules like proteins and polysaccharides from smaller molecules like triterpenoids. nih.gov

Nanofiltration (NF): Operates at a finer separation level (pore size ~1 nm), capable of retaining small organic molecules while allowing salts to pass through. It is useful for concentrating and partially desalting the extract.

Reverse Osmosis (RO): Uses the densest membranes, which are permeable to water but retain almost all dissolved solutes, including salts and small organic molecules. It is primarily used for concentrating the final extract solution. nih.gov

To achieve the highest purity required for structural elucidation and biological testing, final "polishing" steps are necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a high-resolution form of column chromatography. ardena.com It uses smaller stationary phase particles and high pressure to achieve superior separation compared to standard column chromatography. youtube.com While analytical HPLC is used to determine the purity and quantity of a compound, preparative HPLC is used to purify larger quantities (milligrams to grams) of the compound to a very high degree of purity (>99%). ardena.comcustomprocessingservices.com It is often the final chromatographic step in an isolation workflow. nih.gov

Crystallization: This is a non-chromatographic purification technique that can yield compounds of exceptional purity. numberanalytics.com The process involves dissolving the semi-purified compound in a suitable solvent and then changing conditions (e.g., cooling, evaporating the solvent) to cause the compound to precipitate out of the solution as highly ordered crystals, leaving impurities behind in the solvent. customprocessingservices.com

Structural Elucidation and Spectroscopic Characterization of Myrianthic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the relative stereochemistry of complex organic molecules like Myrianthic acid. core.ac.ukresearchgate.net By analyzing one- and two-dimensional NMR spectra, chemists can piece together the molecule's structure atom by atom.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in the molecule.

¹H-NMR (Proton NMR): This spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For Myrianthic acid, the ¹H-NMR spectrum would show a complex pattern of signals corresponding to the numerous methyl, methylene, and methine protons in the triterpenoid (B12794562) skeleton, as well as signals for protons attached to carbons bearing hydroxyl groups.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum indicates the number of unique carbon atoms. Given the 30 carbons in Myrianthic acid, the spectrum provides critical data points for confirming the molecular formula and identifying the types of carbons present (e.g., carbonyl, olefinic, carbinolic, aliphatic). nih.gov

A representative table of ¹³C-NMR chemical shifts for Myrianthic acid is provided below.

| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Type |

| Carboxylic Acid | ~180-183 | C=O |

| Olefinic | ~120-140 | C=C |

| Carbinolic (C-OH) | ~60-80 | C-O |

| Aliphatic (Skeletal) | ~15-60 | C, CH, CH₂, CH₃ |

Note: This table represents typical chemical shift ranges for the functional groups present in a triterpenoid structure like Myrianthic acid. Specific assignments require 2D NMR analysis. Data is illustrative and based on general principles and available data for similar compounds. nih.gov

2D NMR experiments are essential for establishing the complete bonding network and the spatial orientation of atoms, which are crucial for stereochemical assignment. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to trace out the proton-proton connectivity within the various spin systems of the molecule's rings and side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. creative-biostructure.comemerypharma.com This is a definitive method for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.comemerypharma.com This is particularly vital for connecting the different spin systems identified by COSY and for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of ROESY cross-peaks provides critical information about the relative stereochemistry of the molecule by revealing through-space proximities.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

HRESIMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula. For Myrianthic acid, HRESIMS would confirm the molecular formula C30H48O6 by matching the experimentally observed exact mass to the calculated value of 504.34508925 Da. nih.gov This technique is fundamental in the initial stages of structure elucidation.

While GC-MS is more commonly used for smaller, more volatile compounds, it can be applied to the analysis of complex molecules like Myrianthic acid, typically after chemical derivatization to increase volatility. nih.gov For instance, methylation of the carboxylic acid and silylation of the hydroxyl groups would yield a derivative that is more amenable to GC-MS analysis. The resulting mass spectrum would show characteristic fragmentation patterns, providing clues about the molecular structure. Common fragmentations for triterpenoids often involve retro-Diels-Alder reactions in the C-ring or cleavage of side chains, helping to piece together the core structure. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds. libretexts.orglibretexts.org The IR spectrum of Myrianthic acid would display distinct absorption bands confirming the presence of its key functional groups.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| Hydroxyl (Alcohol) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Alkane | C-H Bend | 1470 - 1350 | Variable |

| Alcohol/Carboxylic Acid | C-O Stretch | 1320 - 1000 | Strong |

Source: Data compiled from general spectroscopic principles. libretexts.orgpressbooks.pubyoutube.com

The broad O-H stretching band from both the alcohol and carboxylic acid groups is a prominent feature. The sharp, strong absorption in the carbonyl region confirms the presence of the carboxylic acid's C=O bond, while various C-H and C-O stretching and bending vibrations confirm the aliphatic polycyclic skeleton. libretexts.orgyoutube.com

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

The definitive structure of myrianthic acid as 2α,3α,19,23-tetrahydroxyurs-12-en-28-oic acid was established through the synergistic application of multiple spectroscopic methods. This integrated approach is essential for characterizing complex natural products, where the analysis of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra, in conjunction with mass spectrometry (MS) and infrared (IR) spectroscopy, provides a complete picture of the molecule's connectivity and stereochemistry.

Initial analysis by mass spectrometry provides crucial information regarding the molecular weight and elemental composition. The high-resolution mass spectrum of myrianthic acid displays a molecular ion peak that confirms its molecular formula as C₃₀H₄₈O₆. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of ursane-type triterpenoids, often involving retro-Diels-Alder (RDA) cleavage of the C-ring, which is a hallmark of unsaturated pentacyclic triterpenes. This RDA fragmentation of the urs-12-ene skeleton helps to confirm the location of the double bond between C-12 and C-13. Further fragmentation typically involves the loss of water molecules from the hydroxyl groups and the cleavage of the carboxyl group.

Infrared (IR) spectroscopy offers valuable information about the functional groups present in the myrianthic acid molecule. The IR spectrum exhibits a broad absorption band in the region of 3400 cm⁻¹, which is indicative of the presence of hydroxyl (-OH) groups. The stretching vibration of the carboxylic acid carbonyl group (C=O) is observed around 1700 cm⁻¹. Additionally, the characteristic C-O stretching vibrations and the C=C stretching of the olefinic bond within the ursane (B1242777) skeleton further corroborate the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of myrianthic acid. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework.

The ¹H NMR spectrum of myrianthic acid shows signals for a number of methyl groups, characteristic of a triterpenoid structure. An olefinic proton signal, typically appearing as a triplet, is observed in the downfield region, confirming the presence of a C-12 double bond. The protons attached to carbons bearing hydroxyl groups appear as distinct multiplets, and their chemical shifts and coupling constants provide initial clues about their stereochemical orientation.

The ¹³C NMR spectrum is equally informative, displaying 30 distinct carbon signals, consistent with the molecular formula. The chemical shifts of these carbons confirm the ursane skeleton. Key signals include those for the carboxylic acid carbonyl carbon (around 180 ppm), the olefinic carbons of the C-12 double bond (typically around 125 ppm and 138 ppm), and several carbons bonded to hydroxyl groups, which resonate in the range of 60-80 ppm.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This experiment establishes the correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying the spin systems within the molecule, allowing for the tracing of proton-proton connectivities through the various rings of the triterpenoid structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl and methyl groups on the stereogenic centers of the ursane skeleton.

By meticulously analyzing the data from these integrated spectroscopic methods, the complete and unambiguous structure of myrianthic acid has been determined.

Table 1: Spectroscopic Data for Myrianthic Acid

| Spectroscopic Technique | Observed Features |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₃₀H₄₈O₆, Characteristic fragmentation pattern of ursane-type triterpenoids. |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretching), ~1700 (C=O stretching of carboxylic acid), C-O stretching, C=C stretching. |

| ¹³C NMR (ppm) | ~180 (C-28, -COOH), ~138 (C-13), ~125 (C-12), Signals in the 60-80 ppm range for carbons bearing hydroxyl groups, Multiple signals for methyl, methylene, and methine carbons. |

| ¹H NMR (ppm) | Olefinic proton signal (H-12), Signals for protons on hydroxyl-bearing carbons, Multiple signals for methyl groups. |

Table 2: Key 2D NMR Correlations for Structural Elucidation of Myrianthic Acid

| 2D NMR Experiment | Purpose | Example Correlations |

|---|---|---|

| COSY | Establishes proton-proton couplings. | Correlations between adjacent protons in the ring systems. |

| HSQC | Correlates protons to directly attached carbons. | Links each proton signal to its corresponding carbon signal. |

| HMBC | Shows long-range (2-3 bond) proton-carbon couplings. | Correlations from methyl protons to quaternary carbons, confirming the placement of methyl groups. |

| NOESY | Indicates spatial proximity of protons. | Correlations between axial and equatorial protons, defining the stereochemistry. |

Molecular Mechanisms of Myrianthic Acid S Biological Activity in Vitro Studies

Anti-Cancer Activity: Inhibition of Fatty Acid Synthase (FAS)

Myrianthic acid has demonstrated promising anti-cancer activity in in vitro studies, with a key focus on its interaction with Fatty Acid Synthase (FAS) mdpi.comnih.gov. FAS is a multifunctional enzyme crucial for the de novo synthesis of long-chain saturated fatty acids, and its overexpression is frequently observed in various cancers, contributing to tumor progression, aggressiveness, and metastasis researchgate.netnih.gov.

Identification of FAS as a Macromolecular Target via Chemical Proteomics (DARTS, t-LiP-MS)

To identify the specific protein targets of myrianthic acid within a cellular context, researchers have employed mass spectrometry-based chemical proteomic techniques, including Drug Affinity Responsive Target Stability (DARTS) and targeted-Limited Proteolysis coupled to Mass Spectrometry (t-LiP-MS) mdpi.comnih.govsciprofiles.comresearchgate.net. DARTS experiments were conducted using lysates of HeLa tumor cells to identify potential protein targets of myrianthic acid mdpi.com. The principle behind DARTS is that a small molecule binding to its target protein can alter the protein's stability and thus its susceptibility to proteolysis mdpi.com. Following the identification of potential targets, t-LiP-MS was applied for a more in-depth investigation of the interaction between myrianthic acid and its identified partner(s) mdpi.comsciprofiles.com. This technique helps to pinpoint the specific regions of the protein involved in the binding interaction mdpi.com. These proteomic approaches collectively led to the identification of Fatty Acid Synthase (FAS) as a significant macromolecular counterpart of myrianthic acid mdpi.comnih.govsciprofiles.comresearchgate.net.

Computational Modeling of Myrianthic Acid-FAS Interactions (Molecular Docking and Binding Hypotheses)

To complement the proteomic findings and gain a detailed understanding of how myrianthic acid interacts with FAS, computational studies utilizing molecular docking were performed mdpi.comnih.govsciprofiles.com. These in silico experiments aimed to predict the binding mode of myrianthic acid within the FAS enzyme, providing a precise picture of the interactions in the myrianthic acid/FAS complex mdpi.comnih.govsciprofiles.com. Molecular docking studies were conducted using available crystal structures of the FAS enzyme, particularly focusing on the Malonyl-Acetyl Transferase (MAT) domain, which is known to be inhibited by similar triterpenoids like ursolic acid mdpi.comnih.gov. The analysis of the docking poses suggested that the carboxylic group of myrianthic acid is capable of interacting with the catalytic triad (B1167595) of the MAT domain, as well as with malonyl-CoA, a substrate of FAS researchgate.net. This computational evidence further supported the hypothesis that myrianthic acid acts as an inhibitor of FAS by interacting with its MAT domain researchgate.net.

Inhibition of FAS Enzymatic Activity in Cellular Models

Biological assays have confirmed the inhibitory activity of myrianthic acid against the FAS enzyme in cellular models mdpi.comnih.gov. These studies directly assessed the effect of myrianthic acid on the enzymatic function of FAS within cells, correlating the proteomic and in silico findings with a functional outcome mdpi.comnih.gov. The results revealed a direct inhibitory effect of myrianthic acid on the FAS enzyme mdpi.com. This inhibition of enzymatic activity is considered to be most likely related to myrianthic acid's observed antiproliferative effects on tumor cells mdpi.comnih.gov.

Antiproliferative Effects on Tumor Cell Lines (e.g., Breast Carcinoma Cells)

Preclinical investigations have demonstrated the significant antiproliferative activity of myrianthic acid against various human tumor cell lines, with a particular focus on breast cancer (BC) cells that overexpress FAS mdpi.comnih.govresearchgate.net. Studies were conducted on well-established human BC cell models, including estrogen-responsive adenocarcinoma cells (MCF-7 line) and triple-negative adenocarcinoma cells (MDA-MB-231 line) nih.gov. The evaluation of cellular responses following in vitro treatments with myrianthic acid showed a significant reduction in tumor cell survival, exhibiting both concentration- and time-dependent effects nih.gov. These findings highlight myrianthic acid's potential as an anti-cancer agent by inhibiting the growth of tumor cells mdpi.comnih.gov.

Comparison of Efficacy with Known FAS Inhibitors and Related Triterpenoids (e.g., Ursolic Acid)

The inhibitory activity of myrianthic acid on FAS and its antiproliferative effects on tumor cells have been compared with those of known FAS inhibitors and related triterpenoids, such as ursolic acid mdpi.comnih.gov. Ursolic acid, a natural triterpene analogue with structural similarities to myrianthic acid, is also known for its anti-cancer activity, including FAS inhibition mdpi.comnih.govresearchgate.netresearchgate.net. Studies have indicated that the inhibitory activity of myrianthic acid against the FAS enzyme is comparable to that of ursolic acid and the known FAS inhibitor orlistat (B1677487) mdpi.com. While myrianthic acid's biological activity was observed to be comparable to, although in some instances less evident than, that of ursolic acid and orlistat, its IC50 values in tumor cells were found to be in the low micromolar range after 48 and 72 hours of treatment nih.gov. This comparison suggests that myrianthic acid possesses significant inhibitory potential comparable to established FAS inhibitors and related natural compounds mdpi.comnih.gov. Ursolic acid has been reported to competitively inhibit FAS against acetyl-CoA and malonyl-CoA, while exhibiting uncompetitive inhibition against NADPH researchgate.netresearchgate.net.

Modulatory Effects on Foam Cell Formation in Human Monocyte-Derived Macrophages

Beyond its anti-cancer activities, myrianthic acid has also been investigated for its potential modulatory effects on foam cell formation in human monocyte-derived macrophages chemfaces.cnnih.gov. Foam cells, characterized by excessive lipid accumulation, particularly of modified low-density lipoproteins (LDL), play a crucial role in the development of atherosclerosis e-coretvasa.czmdpi.com. Studies have examined the ability of myrianthic acid to inhibit foam cell formation induced by acetylated low-density lipoproteins in human monocyte-derived macrophages chemfaces.cnnih.gov. In one study, myrianthic acid showed a 48% inhibitory activity on foam cell formation at a concentration of 50 μM nih.gov. While other triterpenoids tested in the same study exhibited stronger or weaker inhibitory effects, this finding suggests that myrianthic acid possesses a notable capacity to modulate the process of foam cell formation in vitro nih.gov.

Anti-Inflammatory Activity: Modulation of Inflammatory Mediators

Research suggests that myrianthic acid may exert anti-inflammatory effects by modulating various inflammatory mediators.

Effects on Leukocyte Migration and Platelet Aggregation

Studies on extracts containing myrianthic acid have indicated potential effects on leukocyte migration. A methanolic extract containing myrianthic acid and arjunolic acid showed a 70% inhibitory effect on leukocyte migration at a dose of 100 mg/kg. mdpi.com This was compared to the positive control indomethacin, which had an activity of 6.54 × 10⁶ polymorphonuclear leukocytes (PMNLs) per milliliter at 5 mg/kg, while the extract resulted in 5.36 × 10⁶ PMNLs per milliliter. mdpi.com

While the provided search results discuss platelet aggregation in the context of other compounds and general mechanisms loinc.orgharvard.edukcl.ac.uk, there is no specific information directly linking myrianthic acid to the modulation of platelet aggregation in the search results.

Potential Modulation of Cytokine and Enzyme Production (e.g., Prostaglandin E2, Nitric Oxide, Cyclooxygenase-2, Tumor Necrosis Factor-alpha, Interleukin 1-beta)

The modulation of inflammatory cytokines and enzymes is a key aspect of anti-inflammatory activity. Studies on various compounds, including other triterpenoids, have shown effects on mediators such as Prostaglandin E2 (PGE2), Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin 1-beta (IL-1β). brieflands.comresearchgate.netresearchgate.netpan.olsztyn.plnih.govnih.govmdpi.com

Specifically, research on a methanol (B129727) extract of Miconia minutiflora, which contains myrianthic acid, demonstrated that the extract decreased levels of TNF-α and IL-1β. researchgate.net This suggests a potential role for myrianthic acid in the modulation of these pro-inflammatory cytokines. researchgate.net

While the search results highlight the involvement of PGE2, NO, and COX-2 in inflammatory processes and their modulation by various compounds brieflands.comresearchgate.netpan.olsztyn.plnih.govmdpi.com, there is no direct in vitro data presented in the search results specifically detailing the effects of isolated myrianthic acid on the production of PGE2, NO, or COX-2.

Other Investigated Biological Activities (In Vitro)

Beyond anti-inflammatory effects, other in vitro biological activities of myrianthic acid have been investigated.

Protease Activity

Investigations into the biological activities of compounds isolated from Campsis grandiflora included testing for protease inhibitory activity. Myrianthic acid was among the compounds evaluated. scispace.com In this study, myrianthic acid did not exhibit protease inhibitory activities. scispace.com

Transcriptase Activity

The provided search results discuss transcriptase activity, particularly reverse transcriptase activity in the context of retrotransposons and viral enzymes. frontiersin.orgnih.govscienceopen.com However, there is no information in the search results regarding the effect of myrianthic acid on transcriptase activity.

Effects on Glucose Homeostasis Enzymes (e.g., Glucose-6-phosphatase, Glycogen Synthase)

Enzymes involved in glucose homeostasis, such as Glucose-6-phosphatase and Glycogen Synthase, are crucial for maintaining blood glucose levels. clinsurggroup.usnih.govplos.orgnih.gov While the search results discuss the roles and regulation of these enzymes clinsurggroup.usnih.govplos.orgnih.govopenaccessjournals.com, there is no specific in vitro data presented in the search results detailing the effects of myrianthic acid on the activity of Glucose-6-phosphatase or Glycogen Synthase.

Summary of In Vitro Findings:

| Biological Activity | Specific Target/Mediator | Observed Effect (In Vitro) | Source |

| Anti-Inflammatory | Leukocyte Migration | Inhibition (observed with extract containing myrianthic acid) | mdpi.com |

| Anti-Inflammatory | Platelet Aggregation | No specific data found in search results for myrianthic acid. | - |

| Anti-Inflammatory | TNF-α | Decreased levels (observed with extract containing myrianthic acid) | researchgate.net |

| Anti-Inflammatory | IL-1β | Decreased levels (observed with extract containing myrianthic acid) | researchgate.net |

| Anti-Inflammatory | PGE2, NO, COX-2 | No specific data found in search results for isolated myrianthic acid. | - |

| Other Activities | Protease Activity | No inhibitory activity observed. | scispace.com |

| Other Activities | Transcriptase Activity | No specific data found in search results for myrianthic acid. | - |

| Other Activities | Glucose-6-phosphatase, Glycogen Synthase | No specific data found in search results for myrianthic acid. | - |

| Enzyme Inhibition | Fatty Acid Synthase (FAS) | Inhibitory activity observed. proteomexchange.orgmdpi.comresearchgate.net | proteomexchange.orgmdpi.comresearchgate.net |

Note: The effects on leukocyte migration, TNF-α, and IL-1β were observed using a plant extract containing myrianthic acid, not isolated myrianthic acid. Further studies on isolated myrianthic acid are needed to confirm these effects.

Myrianthic Acid Derivatives, Synthetic Strategies, and Structure Activity Relationships

Chemical Modification and Derivatization Strategies for Myrianthic Acid

The chemical modification of natural products like Myrianthic acid is a cornerstone of medicinal chemistry, allowing for the enhancement of therapeutic properties. mdpi.com Strategies typically involve semi-synthesis, where the natural product is used as a starting material for creating a library of analogs. researchgate.net The primary sites for modification on the Myrianthic acid molecule are its reactive functional groups: the C-28 carboxylic acid and the various hydroxyl groups on the triterpenoid (B12794562) core. nih.gov

The design of Myrianthic acid analogs focuses on systematically altering its structure to probe and improve interactions with biological targets. A primary strategy involves the modification of the C-28 carboxylic acid, as this group significantly influences the molecule's polarity and ability to act as a hydrogen bond donor and acceptor. Common synthetic derivatives include esters and amides, which can fundamentally alter the compound's physicochemical properties. researchgate.netlibretexts.org

The synthesis of these analogs generally begins with the activation of the carboxylic acid. A standard method involves reacting the parent acid with a reagent like thionyl chloride or oxalyl chloride to form a highly reactive acyl chloride intermediate. mdpi.com This intermediate can then be readily coupled with a wide range of nucleophiles, such as various substituted alcohols or amines, to yield a diverse library of ester or amide derivatives, respectively. mdpi.comnih.gov This approach allows for the introduction of new structural motifs, including aromatic and heterocyclic rings, which can introduce new biological activities. nih.gov

The introduction of specific functional groups is key to tuning the pharmacological profile of Myrianthic acid. These modifications are chosen to alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. mdpi.com

Key derivatization approaches include:

Amide Formation: The conversion of the carboxylic acid to an amide is a prevalent strategy. libretexts.org The activated acyl chloride of Myrianthic acid can be reacted with primary or secondary amines to introduce the amide functional group. nih.gov This modification replaces an acidic proton with a less acidic N-H proton (in primary or secondary amides) and introduces an additional hydrogen bond donor, which can be critical for target binding. masterorganicchemistry.com

Esterification: The synthesis of esters is another common derivatization pathway. youtube.com This can be achieved either by reacting the Myrianthic acid acyl chloride with an alcohol or through direct condensation of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification). Esters are often used to mask the polarity of the carboxylic acid, potentially improving cell membrane permeability.

Acylation of Hydroxyl Groups: The hydroxyl groups on the triterpenoid skeleton represent additional sites for modification. researchgate.net These can be acylated to form esters, further modifying the molecule's lipophilicity and steric profile.

The following table summarizes these general strategies for derivatization.

| Target Functional Group | Synthetic Strategy | Reagents | Purpose of Modification |

| Amide | Acyl chloride formation followed by aminolysis | Thionyl Chloride (SOCl₂), Substituted Amine (R-NH₂) | Introduce H-bond donors/acceptors, alter polarity, introduce new moieties for target interaction. mdpi.commasterorganicchemistry.com |

| Ester | Fischer Esterification or Acyl chloride reaction with alcohol | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or SOCl₂ | Increase lipophilicity, mask polar carboxylic acid, act as a potential prodrug. youtube.com |

| Ester (on OH groups) | Acylation | Acyl Halide or Anhydride, Base Catalyst | Modify steric profile, decrease polarity. researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org By synthesizing and testing a series of derivatives, researchers can identify the key structural components, or pharmacophore, responsible for the desired therapeutic effect. nih.gov

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary to ensure optimal interaction with a biological target. youtube.com For a complex molecule like Myrianthic acid, the key pharmacophoric features are derived from its distinct structural components:

The Triterpenoid Skeleton: This large, rigid, and lipophilic core is crucial for establishing hydrophobic and van der Waals interactions within a target's binding pocket. nih.gov

The Carboxylic Acid Group (C-28): This is a critical feature, capable of acting as a hydrogen bond donor and acceptor. youtube.comyoutube.com In its ionized carboxylate form, it can also engage in strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a target protein. mdpi.com

Hydroxyl Groups: The multiple hydroxyl groups located on the skeleton provide additional points for hydrogen bonding, contributing to binding affinity and specificity. youtube.com

SAR studies on derivatives help to validate the importance of these features. For instance, converting the carboxylic acid to an ester or an amide and observing a change in activity can confirm the role of the acidic proton or its hydrogen-bonding capacity in target recognition. youtube.com

While extensive SAR data for a wide range of Myrianthic acid derivatives is not yet broadly published, its parent compound has shown potential biological activity. Research has indicated that Myrianthic acid may exert anti-cancer effects by targeting Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism. researchgate.net The impact of specific structural modifications can be inferred from general principles of medicinal chemistry and studies on analogous triterpenoids.

Impact on Anti-Cancer Activity: The derivatization of the carboxylic acid is a key strategy for modulating anti-cancer effects. Replacing the carboxylic acid with various amide functionalities can enhance potency. nih.gov The introduction of aromatic or heterocyclic moieties through an amide linkage can provide additional binding interactions, such as pi-pi stacking, with the protein target, potentially leading to increased efficacy. nih.gov For example, studies on other natural compounds have shown that creating derivatives can lead to improved cytotoxicity against various cancer cell lines. nih.gov The modification of hydroxyl groups can also influence activity by altering solubility and steric interactions at the binding site.

The table below outlines the probable effects of certain structural modifications based on established medicinal chemistry principles.

| Structural Moiety/Modification | Potential Impact on Biological Activity | Rationale |

| Free Carboxylic Acid | Essential for ionic interactions and H-bonding. | Can form salt bridges with basic residues in a binding pocket; acts as a strong H-bond donor/acceptor. mdpi.com |

| Ester Derivative | May increase cell permeability; may act as a prodrug. | Masks the polar acid group, increasing lipophilicity. Can be hydrolyzed back to the active acid inside the cell. |

| Amide Derivative (with aromatic/heterocyclic groups) | Potential for enhanced potency (anti-cancer, anti-inflammatory). | Introduces new interaction points (e.g., pi-stacking, H-bonds) and can improve target fit and affinity. researchgate.net |

| Acylation of Hydroxyl Groups | Altered solubility and steric effects. | Can change the binding orientation or prevent unfavorable interactions by blocking specific hydroxyl groups. |

Advanced Research Methodologies and Future Directions in Myrianthic Acid Studies

Integrated Omics Approaches for Comprehensive Biological Understanding

The era of "-omics" has revolutionized the study of natural products, allowing for a global view of molecular changes within a biological system in response to a specific compound. For myrianthic acid, integrated omics approaches are crucial for elucidating its complex interactions with cellular machinery.

Proteomics for Deeper Target Deconvolution

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical proteomics has emerged as a powerful tool for this purpose. nih.gov Recent research has successfully employed a combination of Drug Affinity Responsive Target Stability (DARTS) and targeted-limited proteolysis coupled to mass spectrometry (t-LiP-MS) to deconvolute the targets of myrianthic acid. nih.govmdpi.com

These studies have identified fatty acid synthase (FAS) as a primary and direct interacting partner of myrianthic acid. nih.govmdpi.com The DARTS methodology revealed that the stability of FAS was significantly increased in the presence of myrianthic acid, indicating a direct binding interaction. This finding was further corroborated by t-LiP-MS, which pinpointed the specific peptide regions within FAS that are involved in the binding of myrianthic acid. The inhibitory activity of myrianthic acid against the FAS enzyme has been demonstrated in biological assays, suggesting that this interaction is likely responsible for the observed antiproliferative activity of the compound against tumor cells. nih.govmdpi.com

Table 1: Proteomics-Based Target Identification for Myrianthic Acid

| Proteomics Technique | Key Finding | Implication |

| Drug Affinity Responsive Target Stability (DARTS) | Increased thermal stability of Fatty Acid Synthase (FAS) in the presence of Myrianthic Acid. nih.gov | Direct binding of Myrianthic Acid to FAS. |

| Targeted-Limited Proteolysis Mass Spectrometry (t-LiP-MS) | Identification of specific peptide regions in FAS that interact with Myrianthic Acid. nih.gov | Elucidation of the binding site and mechanism of interaction. |

Metabolomics for Pathway Analysis

Given that myrianthic acid directly inhibits fatty acid synthase (FAS), metabolomics stands as a pivotal technology to unravel the downstream consequences of this interaction on cellular metabolism. While specific metabolomic studies on myrianthic acid are still emerging, research on other FAS inhibitors provides a clear roadmap for future investigations. Inhibition of FAS is known to induce significant alterations in cellular metabolism, particularly in cancer cells which often exhibit a high rate of de novo fatty acid synthesis. nih.govnih.gov

Untargeted metabolomics studies on cancer cells treated with FAS inhibitors have revealed significant changes in a wide array of metabolites. nih.gov Notably, despite the blockage of palmitate production by FAS, cells can paradoxically increase their levels of other fatty acids and glycerophospholipids through compensatory mechanisms. nih.gov Furthermore, significant alterations in polyamine and energy metabolism have been observed. nih.gov For instance, in cholangiocarcinoma cells, FASN knockdown led to notable changes in purine (B94841) metabolism, with increased levels of adenosine (B11128) diphosphate (B83284) (ADP), glutamine, guanine, and xanthine. nih.gov Future metabolomic profiling of cells treated with myrianthic acid is anticipated to reveal similar pathway perturbations, providing a detailed understanding of its impact on cellular biochemistry and identifying potential biomarkers of its activity.

In Silico Modeling and Simulation for Mechanistic Insights

Computational approaches are indispensable in modern drug discovery, offering a means to visualize and predict molecular interactions at an atomic level. For myrianthic acid, in silico modeling provides a powerful complement to experimental data, offering deeper mechanistic insights.

Advanced Molecular Docking and Dynamics Simulations

Building upon the proteomic identification of FAS as a target, advanced molecular docking and dynamics simulations have been employed to model the interaction between myrianthic acid and the enzyme. nih.govmdpi.com These in silico studies have provided a detailed, three-dimensional picture of the myrianthic acid/FAS complex. nih.gov

The docking simulations have successfully predicted the binding pose of myrianthic acid within the active site of FAS, highlighting the specific amino acid residues that form key interactions, such as hydrogen bonds and hydrophobic contacts. These computational models are in strong agreement with the experimental data from t-LiP-MS. Furthermore, molecular dynamics simulations can be used to assess the stability of the myrianthic acid-FAS complex over time, providing a more dynamic understanding of the binding event. These simulations are crucial for guiding future efforts in rational drug design, where modifications to the myrianthic acid scaffold could be made to enhance its binding affinity and selectivity for FAS.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on myrianthic acid are not yet prevalent in the literature, studies on structurally related ursane (B1242777) and pentacyclic triterpenoids offer valuable insights into the structural features that govern their bioactivity. nih.govnih.govmdpi.com

For instance, 3D-QSAR studies on betulinic acid derivatives, which share the pentacyclic triterpenoid (B12794562) core, have successfully built predictive models for their anti-cancer activity. nih.gov These models have revealed that the nature and position of substituents on the triterpenoid skeleton significantly influence their cytotoxicity. For example, the presence of bulky and electron-donating groups at the C-28 position and moderately bulky, electron-withdrawing groups at the C-3 position of the betulinic acid scaffold were found to enhance anti-cancer activity. nih.gov Similar QSAR models could be developed for myrianthic acid and its analogues to guide the synthesis of new derivatives with improved potency and selectivity as FAS inhibitors. These models can quantitatively assess the impact of various structural modifications on the inhibitory activity, accelerating the optimization of this promising natural product.

Innovative Screening Platforms for Novel Biological Activities

The discovery of novel biological activities for natural products like myrianthic acid is being accelerated by the development of innovative screening platforms. These platforms often integrate high-throughput screening (HTS) with advanced analytical and computational tools. nih.govnih.gov

Modern HTS platforms can screen vast libraries of natural products or their derivatives against a multitude of biological targets or cellular phenotypes in a highly automated fashion. nih.govnih.govyoutube.com For myrianthic acid, such platforms could be employed to screen for new therapeutic applications beyond its known anti-cancer effects. For example, cell-based high-content screening (HCS) can be used to assess the impact of myrianthic acid on various cellular processes, such as apoptosis, cell cycle progression, and organelle morphology, in a single experiment.

Furthermore, integrated platforms that combine chemical and functional genomics are emerging as powerful tools for drug discovery. youtube.com These platforms can simultaneously assess the bioactivity of a compound and provide clues about its mechanism of action. By screening myrianthic acid across a diverse range of cell lines and assay formats, these innovative platforms hold the potential to uncover previously unknown biological activities and expand the therapeutic potential of this intriguing natural compound. The use of whole-organism screening, for instance in zebrafish embryos, offers the advantage of assessing the compound's effects within a complex, integrated biological system. youtube.com

Challenges and Opportunities in Myrianthic Acid Research

The study of myrianthic acid, a pentacyclic triterpenoid with an ursane skeleton, is navigating a landscape of significant challenges that concurrently present unique opportunities for scientific advancement. A primary hurdle in the research and development of natural products like myrianthic acid is their isolation from natural sources, such as the roots of Myrianthus arboreus and Oenothera maritima. The yield of the compound from these sources can be variable and often low, posing a challenge for large-scale studies and potential future production. This scarcity, however, creates a compelling opportunity for the development of innovative and efficient total synthesis or semi-synthetic routes. Success in this area would not only ensure a stable supply of myrianthic acid for research but also open avenues for the creation of novel derivatives with potentially enhanced biological activities.

The inherent complexity of the myrianthic acid structure presents another set of challenges and opportunities. While its chemical intricacy can make synthesis and modification difficult, it also provides a unique scaffold for drug design. The ursane skeleton is a privileged structure in medicinal chemistry, known for its diverse biological activities. The opportunity lies in leveraging this natural scaffold to design and synthesize a library of myrianthic acid analogs. This could involve targeted modifications to improve potency, selectivity, and pharmacokinetic properties. Computational approaches, such as molecular docking, have already provided insights into the interaction between myrianthic acid and the FAS enzyme, offering a rational basis for the design of next-generation inhibitors. mdpi.com

| Research Area | Key Challenge | Key Opportunity |

| Supply | Limited availability from natural sources. | Development of scalable synthetic and semi-synthetic routes. |

| Mechanism of Action | Potential for polypharmacology and off-target effects. | Utilization of advanced proteomics to uncover novel targets and pathways. |

| Structural Complexity | Difficulties in chemical synthesis and modification. | Use as a scaffold for medicinal chemistry to create optimized derivatives. |

| Bioavailability | Poor solubility and bioavailability common to triterpenoids. | Formulation development and prodrug strategies to enhance delivery. |

Outlook for Translational Research and Academic Impact

The outlook for the translational research of myrianthic acid is promising, particularly in the field of oncology. Recent preclinical studies have highlighted its significant antiproliferative activity in breast cancer cell lines. mdpi.com This biological activity is comparable to that of ursolic acid, a structurally related triterpenoid that has shown considerable promise as an anticancer agent. mdpi.com The identification of fatty acid synthase (FAS) as a direct target of myrianthic acid provides a strong mechanistic rationale for its anticancer effects. mdpi.com FAS is overexpressed in many human cancers and is associated with tumor progression and poor prognosis, making it an attractive target for cancer therapy. The ability of myrianthic acid to directly inhibit FAS enzymatic activity positions it as a promising hit compound for the development of FAS-targeted therapeutics. mdpi.com

The future of myrianthic acid in translational research will depend on several key steps. In-depth preclinical investigations are necessary to evaluate its efficacy and safety in animal models of cancer. These studies will be crucial for establishing a potential therapeutic window and for understanding its pharmacokinetic and pharmacodynamic properties. Furthermore, the observation that myrianthic acid may selectively induce cytotoxic effects in cancer cells while preserving the viability of normal cells warrants further investigation. mdpi.com If confirmed, this selectivity would be a highly desirable characteristic for any potential anticancer drug. The development of optimized derivatives with improved potency and drug-like properties will also be a critical aspect of its translational journey.

From an academic perspective, research into myrianthic acid has a significant impact on several scientific disciplines. In natural product chemistry, it exemplifies the value of biodiversity as a source of novel chemical entities with therapeutic potential. The elucidation of its structure and the investigation of its biological activity contribute to our understanding of the chemical diversity of the plant kingdom. In the field of chemical biology and pharmacology, the use of advanced mass spectrometry-based proteomic techniques to deconvolve the targets of myrianthic acid showcases the power of these methods in understanding drug-protein interactions. mdpi.com The identification of FAS as a target for a natural product with an ursane skeleton provides new insights into the structure-activity relationships of this class of compounds. mdpi.com

Ultimately, myrianthic acid serves as a valuable research tool and a potential starting point for drug discovery programs. The ongoing investigation into its biological properties and mechanism of action will likely uncover new knowledge about cellular pathways and disease processes. The structural moieties of myrianthic acid could serve as a reference point for the design of new and innovative therapeutic approaches, not only for cancer but potentially for other pathologies where its targets play a significant role. mdpi.com The journey from a natural product to a potential therapeutic agent is long and challenging, but the initial findings for myrianthic acid provide a strong foundation for future research and development.

Q & A

Q. What statistical approaches are appropriate for analyzing Myrianthic acid’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For multi-variable datasets (e.g., transcriptomics), apply principal component analysis (PCA) or hierarchical clustering. Report confidence intervals and p-values with adjustments for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.